

1,3-Dinitrobenzene CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dinitrobenzene

Cat. No.: B052904

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An In-depth Technical Guide to 1,3-Dinitrobenzene

This technical guide provides a comprehensive overview of **1,3-Dinitrobenzene**, a significant industrial chemical. The document details its chemical identity, physical and chemical properties, and common experimental procedures. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Identity and Properties

CAS Number: 99-65-0[1][2][3][4][5]

Molecular Formula: C₆H₄N₂O₄[1][2][3][6][7]

1,3-Dinitrobenzene, also known as m-dinitrobenzene, is an organic compound featuring a benzene ring substituted with two nitro groups at the 1 and 3 positions.[6] It presents as a yellow crystalline solid and is soluble in organic solvents.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **1,3-Dinitrobenzene**.

Property	Value	References
Molecular Weight	168.11 g/mol	[2][3][4][6]
Appearance	Yellow crystalline solid	[1][6]
Melting Point	89.6 °C (193.3 °F; 362.8 K)	[1][6]
Boiling Point	297 °C (567 °F; 570 K)	[1][6]
Density	1.575 g/cm ³	[1]
Solubility in Water	0.5 g/L at 20 °C	[6]
Vapor Pressure	0.0002 mmHg	[8]
Flash Point	149 °C (300 °F; 422 K)	[1]

Experimental Protocols

Synthesis of 1,3-Dinitrobenzene via Nitration of Nitrobenzene

A common laboratory method for the synthesis of **1,3-Dinitrobenzene** is the nitration of nitrobenzene.[1][9] This process takes advantage of the electron-withdrawing nature of the nitro group on the benzene ring, which directs the second nitration to the meta position.[6]

Materials:

- Concentrated nitric acid (HNO₃)
- Concentrated sulfuric acid (H₂SO₄)
- Nitrobenzene (C₆H₅NO₂)
- Ice-cold water
- Ethanol (for recrystallization)

Procedure:

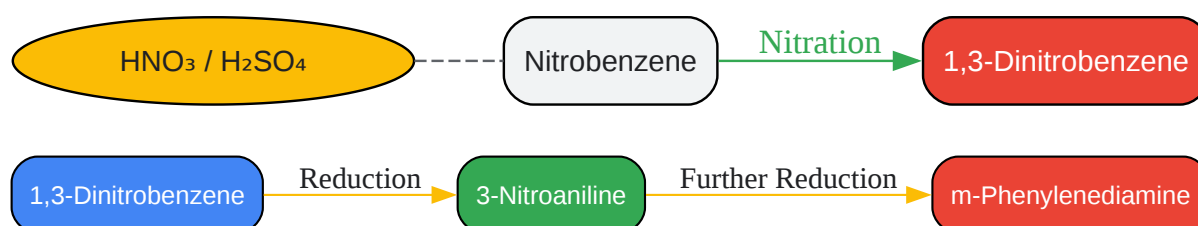
- Preparation of the Nitrating Mixture: In a flask kept in an ice bath, slowly add 10.5 ml of concentrated sulfuric acid to 7.5 ml of concentrated nitric acid with constant swirling. This exothermic reaction requires careful temperature control.[\[10\]](#)
- Nitration: Slowly add 5 ml of nitrobenzene to the cooled nitrating mixture dropwise while continuously swirling the flask.[\[10\]](#)
- Heating: After the addition of nitrobenzene is complete, attach a reflux condenser to the flask and heat the mixture in a boiling water bath for approximately 15-20 minutes.[\[10\]](#)
- Isolation of the Product: Pour the hot reaction mixture into a beaker containing about 100 ml of ice-cold distilled water. **1,3-Dinitrobenzene** will precipitate as a pale yellow solid.[\[10\]](#)
- Filtration and Washing: Collect the solid product by vacuum filtration and wash it with cold distilled water to remove any remaining acid.[\[11\]](#)
- Recrystallization: Purify the crude **1,3-Dinitrobenzene** by recrystallization from ethanol to obtain a purer crystalline product.[\[10\]](#)[\[11\]](#)

This synthesis route typically yields **1,3-Dinitrobenzene** as the major product (around 93%), with small amounts of ortho (6%) and para (1%) isomers.[\[1\]](#)[\[9\]](#)

Diagrams and Pathways

Synthesis of 1,3-Dinitrobenzene

The following diagram illustrates the chemical synthesis pathway of **1,3-Dinitrobenzene** from nitrobenzene.



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- To cite this document: BenchChem. [1,3-Dinitrobenzene CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052904#1-3-dinitrobenzene-cas-number-and-molecular-formula]

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